DL-Arabinose DL-Arabinose D-Arabinose, also known as (+/-)-arabinose or aloe sugar, belongs to the class of organic compounds known as pentoses. These are monosaccharides in which the carbohydrate moiety contains five carbon atoms. D-Arabinose is soluble (in water) and a very weakly acidic compound (based on its pKa). D-Arabinose has been primarily detected in feces. Within the cell, D-arabinose is primarily located in the cytoplasm. D-Arabinose exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, D-arabinose can be found in sweet basil and tamarind. This makes D-arabinose a potential biomarker for the consumption of these food products.
Aldehydo-D-arabinose is an aldehydo-arabinose and a D-arabinose. It is an enantiomer of an aldehydo-L-arabinose.
Brand Name: Vulcanchem
CAS No.: 147-81-9
VCID: VC20840540
InChI: InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2
SMILES: C(C(C(C(C=O)O)O)O)O
Molecular Formula: C₅H₁₀O₅
Molecular Weight: 150.13 g/mol

DL-Arabinose

CAS No.: 147-81-9

Cat. No.: VC20840540

Molecular Formula: C₅H₁₀O₅

Molecular Weight: 150.13 g/mol

* For research use only. Not for human or veterinary use.

DL-Arabinose - 147-81-9

Specification

Description D-Arabinose, also known as (+/-)-arabinose or aloe sugar, belongs to the class of organic compounds known as pentoses. These are monosaccharides in which the carbohydrate moiety contains five carbon atoms. D-Arabinose is soluble (in water) and a very weakly acidic compound (based on its pKa). D-Arabinose has been primarily detected in feces. Within the cell, D-arabinose is primarily located in the cytoplasm. D-Arabinose exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, D-arabinose can be found in sweet basil and tamarind. This makes D-arabinose a potential biomarker for the consumption of these food products.
Aldehydo-D-arabinose is an aldehydo-arabinose and a D-arabinose. It is an enantiomer of an aldehydo-L-arabinose.
CAS No. 147-81-9
Molecular Formula C₅H₁₀O₅
Molecular Weight 150.13 g/mol
IUPAC Name 2,3,4,5-tetrahydroxypentanal
Standard InChI InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2
Standard InChI Key PYMYPHUHKUWMLA-WDCZJNDASA-N
Isomeric SMILES C([C@H]([C@H]([C@@H](C=O)O)O)O)O
SMILES C(C(C(C(C=O)O)O)O)O
Canonical SMILES C(C(C(C(C=O)O)O)O)O

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